(E)-Ethyl 3-(4-hydroxyphenyl)acrylate
Overview
Description
(E)-Ethyl 3-(4-hydroxyphenyl)acrylate is an organic compound belonging to the class of hydroxycinnamates, which are phenolic compounds derived from cinnamic acid. This compound is characterized by the presence of an ethyl ester group attached to the 4-hydroxycinnamic acid structure. It is commonly found in various plants and is known for its antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-Ethyl 3-(4-hydroxyphenyl)acrylate can be synthesized through the esterification of 4-hydroxycinnamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of ethyl 4-hydroxycinnamate often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 3-(4-hydroxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The double bond in the cinnamate structure can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Reagents such as alkyl halides and acid anhydrides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated ethyl cinnamate derivatives.
Substitution: Various ethers and esters depending on the substituent introduced.
Scientific Research Applications
(E)-Ethyl 3-(4-hydroxyphenyl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of cosmetics and personal care products due to its antioxidant properties .
Mechanism of Action
The mechanism of action of ethyl 4-hydroxycinnamate primarily involves its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and tissues. The compound interacts with molecular targets such as enzymes and signaling pathways involved in oxidative stress response .
Comparison with Similar Compounds
Similar Compounds
Ferulic Acid Ethyl Ester: Similar antioxidant properties but differs in the position of the hydroxyl group.
Caffeic Acid Ethyl Ester: Exhibits stronger antioxidant activity due to additional hydroxyl groups.
p-Coumaric Acid Ethyl Ester: Similar structure but with different substitution patterns on the aromatic ring
Uniqueness
(E)-Ethyl 3-(4-hydroxyphenyl)acrylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Its balance of hydrophilic and lipophilic properties makes it suitable for various applications in both aqueous and non-aqueous environments .
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
ethyl 3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H12O3/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8,12H,2H2,1H3 |
InChI Key |
ZOQCEVXVQCPESC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)O |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)O |
Origin of Product |
United States |
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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